molecular formula C14H20N4O4S-2 B15061019 2-methylbenzene-1,4-diamine;sulfate

2-methylbenzene-1,4-diamine;sulfate

Cat. No.: B15061019
M. Wt: 340.40 g/mol
InChI Key: QJQAWXLTVVHVEL-UHFFFAOYSA-L
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Description

2-methylbenzene-1,4-diamine sulfate, also known as 2-methyl-1,4-benzenediamine sulfate, is an organic compound with the molecular formula C7H10N2O4S. It is a derivative of benzene, where two amino groups are substituted at the 1 and 4 positions, and a methyl group is substituted at the 2 position. This compound is commonly used in various industrial applications, including as an intermediate in the synthesis of dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylbenzene-1,4-diamine sulfate typically involves the nitration of toluene to produce 2-methyl-1,4-dinitrobenzene, followed by catalytic hydrogenation to reduce the nitro groups to amino groups. The reaction conditions for nitration include the use of concentrated nitric acid and sulfuric acid at low temperatures. The hydrogenation process is carried out using a suitable catalyst such as palladium on carbon under hydrogen gas.

Industrial Production Methods

In industrial settings, the production of 2-methylbenzene-1,4-diamine sulfate follows similar synthetic routes but on a larger scale. The nitration and hydrogenation processes are optimized for efficiency and yield. The final product is obtained by reacting the 2-methyl-1,4-benzenediamine with sulfuric acid to form the sulfate salt.

Chemical Reactions Analysis

Types of Reactions

2-methylbenzene-1,4-diamine sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

2-methylbenzene-1,4-diamine sulfate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in pharmaceuticals and as a precursor for drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methylbenzene-1,4-diamine sulfate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various products. The pathways involved include oxidation-reduction reactions and electrophilic aromatic substitution.

Comparison with Similar Compounds

Similar Compounds

    2-methylbenzene-1,4-diamine: The base compound without the sulfate group.

    1,4-benzenediamine: Lacks the methyl group at the 2 position.

    2,5-diaminotoluene: Similar structure but with amino groups at the 2 and 5 positions.

Uniqueness

2-methylbenzene-1,4-diamine sulfate is unique due to the presence of both amino and methyl groups on the benzene ring, as well as the sulfate group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

Molecular Formula

C14H20N4O4S-2

Molecular Weight

340.40 g/mol

IUPAC Name

2-methylbenzene-1,4-diamine;sulfate

InChI

InChI=1S/2C7H10N2.H2O4S/c2*1-5-4-6(8)2-3-7(5)9;1-5(2,3)4/h2*2-4H,8-9H2,1H3;(H2,1,2,3,4)/p-2

InChI Key

QJQAWXLTVVHVEL-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C=CC(=C1)N)N.CC1=C(C=CC(=C1)N)N.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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